C-Quens
Description
C-Quens is a specialized compound referenced in quantum coherence research, notably within the European Union’s Horizon 2020 project (Grant No. 820394, ASTERIQS) . While its exact molecular structure remains proprietary, its primary application lies in quantum sensing and information protection. It employs destructive interference techniques to mitigate correlated noise, achieving a tenfold extension in coherence time and enhanced control precision in diamond-based nitrogen-vacancy (NV) centers . This innovation addresses critical challenges in quantum system stability, positioning this compound as a benchmark in quantum material research.
Properties
IUPAC Name |
(17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBJSIBWORFWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859315 | |
| Record name | 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Analogues
C-Quens is compared below with three functionally similar compounds: Nitrogen-Vacancy (NV) Centers in Diamond , Silicon-Based Qubits , and Superconducting Qubits .
Table 1: Key Properties of this compound and Analogues
Research Findings
- Noise Mitigation: this compound utilizes cross-correlated noise cancellation via destructive interference, outperforming traditional dynamical decoupling methods used in NV centers .
- Thermal Stability : Unlike superconducting qubits requiring near-absolute-zero temperatures, this compound operates efficiently at room temperature, reducing infrastructure costs .
- Scalability : this compound’ solid-state platform offers superior scalability compared to silicon qubits, which face challenges in error correction at scale .
Limitations and Trade-offs
- Complex Synthesis : this compound’ fabrication involves isotopically enriched diamond layers and specialized equipment (e.g., CVD diamond growth), increasing production costs .
- Niche Applications : While optimized for quantum sensing, its utility in general-purpose quantum computing remains untested compared to silicon or superconducting systems.
Methodological Considerations for Comparative Studies
Experimental Reproducibility
Studies on this compound require rigorous documentation of:
- Material Sources : E.g., isotopically enriched diamond substrates (Element 6) .
- Noise Profiling: Detailed characterization of correlated vs. uncorrelated noise spectra.
- Statistical Validation : Use of ROC curves (AUC >0.7) to confirm predictive accuracy in quantum state outcomes, as demonstrated in analogous clinical studies .
Data Presentation Standards
- Tables: Ensure self-explanatory titles, standardized units (e.g., ms for coherence time), and footnotes for methodological nuances .
- Figures : Highlight coherence time improvements via line graphs comparing baseline and enhanced systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
